3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride
Description
3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride (CAS: 7544-75-4) is a bicyclic amine hydrochloride derivative with the molecular formula C₅H₁₁N₂Cl. It belongs to the pyrrolidine class, characterized by a five-membered ring containing one nitrogen atom. The compound is also known by synonyms such as 2-amino-1-pyrroline hydrochloride and pyrrolidin-2-imine hydrochloride . Its structure features a partially saturated pyrrole core with two methyl groups at the 3-position, enhancing steric hindrance and influencing solubility and reactivity. This compound is frequently utilized as a pharmaceutical intermediate due to its amine functionality, which enables participation in nucleophilic reactions and salt formation .
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-6(2)3-5(7)8-4-6;/h3-4H2,1-2H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMGRNUDSFOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutanal with ammonia and a suitable catalyst to form the pyrrole ring. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the amine group or the pyrrole ring, depending on reaction conditions.
Mechanistic Insight :
-
Substitution at the amine group is facilitated by the lone pair on nitrogen, enabling cyclization with electrophilic reagents like isothiocyanates.
-
Steric hindrance from the dimethyl groups directs reactivity toward ring-substituted products in aldehyde-mediated reactions.
Oxidative Reactions
The pyrrole ring and amine functionality are susceptible to oxidation under controlled conditions.
Key Observations :
-
Molecular oxygen acts as a green oxidant in cross-dehydrogenative coupling (CDC) reactions, forming fused heterocycles like pyrazolo[1,5-a]pyridines.
-
Acetic acid promotes both oxidation and cyclization steps, enhancing reaction efficiency.
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form polycyclic systems.
Structural Confirmation :
-
X-ray crystallography validated products like 4i (pyrazolo[1,5-a]pyridine) and 6a (pyrido[1,2-b]indazole), confirming regioselectivity and bond formation.
Scientific Research Applications
Chemistry
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride serves as a building block in organic synthesis. It is utilized for creating more complex heterocyclic compounds, which are pivotal in developing pharmaceuticals and agrochemicals. The unique structure of this compound allows for various synthetic modifications that can yield novel derivatives with enhanced properties.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various microbial strains, suggesting potential use in developing antimicrobial agents.
- Anticancer Potential: Preliminary investigations suggest that this compound may interact with molecular targets involved in tumor growth and proliferation. However, further research is necessary to elucidate the precise mechanisms involved.
- Neuroprotective Effects: The compound may also exhibit neuroprotective properties by modulating enzyme activity and receptor interactions.
Medicine
This compound is being explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for therapies aimed at various diseases. Research is ongoing to assess its efficacy and safety profiles in clinical settings.
Industrial Applications
In the industrial sector, this compound is utilized in developing novel materials and as a precursor in synthesizing specialty chemicals. Its unique chemical properties enhance the performance of materials used in various applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antifungal Activity Study: Research has demonstrated that derivatives of this compound exhibit antifungal activity against various strains, indicating potential applications in treating fungal infections.
- Neuroprotective Studies: Investigations into neuroprotective effects have shown promise, suggesting that the compound may help protect neuronal cells from damage.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
Several pyrrolo[3,2-d]pyrimidine hydrochloride salts (Table 1) share structural motifs with the target compound, including bicyclic frameworks and amine groups. Key differences include:
- Substituents : Compounds like N-(4-Methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (Compound 4) and N,2-Dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride (Compound 5) feature aromatic substituents (e.g., methoxyphenyl, phenyl) that increase molecular weight and reduce water solubility compared to the simpler 3,3-dimethylpyrrolidine derivative .
- Melting Points : The target compound’s melting point (~150–260°C, decomposition) overlaps with pyrrolo[3,2-d]pyrimidines (150–260°C), suggesting comparable thermal stability .
- Synthesis Yields : The target compound is synthesized in moderate-to-high yields (72–81%), similar to pyrrolo[3,2-d]pyrimidines, though reaction conditions (e.g., solvent systems like MeOH:CHCl₃) vary .
Table 1: Structural and Physical Comparison
Pyridine and Isoxazole Derivatives
Compounds like 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine (CAS: 339010-54-7) and 4-(2,4-dichloro-5-methoxyphenyl)-6-methylpyrimidin-2-amine (3RP) differ in core structure but share amine functionalities. Key contrasts include:
- Electronic Effects : Pyridine derivatives exhibit electron-withdrawing effects due to nitrogen atoms, making their amine groups less basic than those in pyrrolidine derivatives .
- Biological Activity : Pyridine-based amines often target kinase or receptor proteins, whereas pyrrolidine derivatives are more commonly used as intermediates in heterocyclic synthesis .
Piperidine and Indole Derivatives
1-(3-Chlorobenzyl)-N-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[3,2-c]quinolin-4-amine hydrochloride () and 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride () feature larger polycyclic systems. These compounds:
- Solubility: The addition of aromatic rings (e.g., quinoline) reduces water solubility compared to the target compound, which lacks extended conjugation .
- Synthetic Complexity : Multi-step syntheses involving cross-coupling reactions (e.g., Suzuki-Miyaura) are required, whereas the target compound is synthesized via simpler cyclization .
Functional Group and Salt Comparisons
Hydrochloride Salts
Hydrochloride salts are prevalent among amine derivatives to enhance stability and bioavailability. For example:
Table 2: Salt and Functional Group Analysis
Biological Activity
3,3-Dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride is a synthetic compound characterized by its unique pyrrole structure, which includes two methyl groups at the 3-position and an amine group at the 5-position. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₆H₁₃ClN₂
- Molecular Weight: Approximately 148.63 g/mol
- Structure: The hydrochloride form enhances solubility in water, making it suitable for various applications in research and industry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties
- The compound has demonstrated activity against various microbial strains, indicating potential use in developing antimicrobial agents. Specific studies have shown that derivatives of pyrrole compounds can inhibit the growth of bacteria and fungi effectively.
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. It is believed to interact with specific molecular targets involved in tumor growth and proliferation. However, further investigations are required to elucidate the precise mechanisms involved.
- Neuroprotective Effects
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors:
- Enzyme Inhibition: The compound may inhibit certain enzymes by forming stable complexes that prevent substrate binding and catalytic activity.
- Receptor Modulation: It might modulate receptor activity, affecting signaling pathways associated with various biological processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the uniqueness of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Benzyl-3,3-dimethyl-2,4-dihydropyrrol-5-amine;hydrochloride | Contains a benzyl group at position 2 | Enhanced lipophilicity due to the benzyl moiety |
| 1-Methylpyrrolidine | Simple methyl substitution on a pyrrolidine ring | Lacks the additional amine functionality |
| 4-Methylpyridine | Pyridine ring with a methyl group | Different aromatic character compared to pyrrolidine |
The presence of both methyl groups and an amine functional group in this compound contributes to its unique properties and potential activities not found in these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antifungal Activity Study
- Neuroprotective Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : A common approach involves refluxing precursor amines with acid catalysts. For example, heating 2-methylthiopyrimidines with amines (e.g., phenylethylamine) under acidic conditions (dilute HCl) can yield hydrochloride salts. Post-synthesis, acidification and crystallization in solvent systems like DMSO:water (5:5) improve purity . TLC monitoring (e.g., MeOH:CHCl3, 1:5) and elemental analysis (C, H, N content) are critical for verifying purity .
Q. What safety protocols and storage conditions are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, protective eyewear, lab coats) to avoid skin contact. Store in airtight containers at room temperature, protected from light and moisture, as indicated for structurally similar hydrochloride salts . Waste disposal must follow biohazard protocols, with segregated storage and professional disposal services .
**Which analytical techniques are most effective for characterizing 3,3-Dimethyl-2,4-dihydropyrrol-5-amine hydrochloride?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
